[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine
Overview
Description
“[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine” is a compound with the molecular formula C14H22N2O . It has a molecular weight of 234.34 . The IUPAC name for this compound is [1-(4-methoxybenzyl)-4-piperidinyl]methanamine .
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O/c1-17-14-4-2-13 (3-5-14)11-16-8-6-12 (10-15)7-9-16/h2-5,12H,6-11,15H2,1H3 . This indicates that the compound contains a piperidine ring, a methoxy group, and a benzyl group .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 234.34 . It is recommended to be stored in a freezer .Scientific Research Applications
Mutagenicity of Benzidine Analogues
Research on benzidine analogues, including those with methoxy groups, focuses on their mutagenicity and potential carcinogenic effects. These studies are crucial in understanding the environmental and health impacts of these compounds, contributing to safer chemical synthesis and usage practices (Chung, Chen, & Claxton, 2006).
Nucleophilic Aromatic Substitution Reactions
Investigations into nucleophilic aromatic substitution reactions, including those involving piperidine, are fundamental in organic chemistry. These reactions are pivotal for constructing complex molecules and are essential for the synthesis of pharmaceuticals, agrochemicals, and other functional materials (Pietra & Vitali, 1972).
Dopamine D2 Receptor Ligands
Research on dopamine D2 receptor (D2R) ligands, including compounds with piperidine and methoxyphenyl components, contributes to developing treatments for neuropsychiatric disorders such as schizophrenia and Parkinson's disease. These studies help in designing more effective and safer therapeutic agents (Jůza et al., 2022).
Synthesis of N-heterocycles via Sulfinimines
The use of chiral sulfinamides, including tert-butanesulfinamide, in the stereoselective synthesis of N-heterocycles such as piperidines, pyrrolidines, and azetidines is crucial in medicinal chemistry. These compounds are key structural motifs in many natural products and therapeutically relevant molecules (Philip et al., 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-[(4-methoxyphenyl)methyl]piperidin-2-yl]-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-16-11-14-5-3-4-10-17(14)12-13-6-8-15(18-2)9-7-13/h6-9,14,16H,3-5,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJZRHRKWOJNJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCN1CC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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